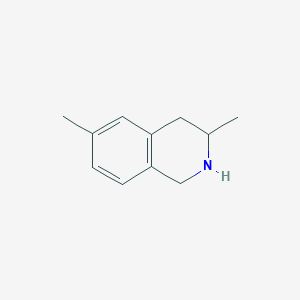
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C11H15N. It belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. This compound is characterized by the presence of two methyl groups at the 3rd and 6th positions of the tetrahydroisoquinoline ring system. It is a colorless, viscous liquid that is soluble in most organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Bischler-Napieralski reaction is often preferred due to its high yield and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring and nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: More saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to affect dopamine metabolism and exhibit neuroprotective properties. The compound may inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it may interact with the glutamatergic system, providing further neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without methyl substitutions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a single methyl group at the 1st position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at the 6th and 7th positions.
Uniqueness
3,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions enhances its stability and reactivity compared to other tetrahydroisoquinoline derivatives .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-10-7-12-9(2)6-11(10)5-8/h3-5,9,12H,6-7H2,1-2H3 |
Clave InChI |
ALLPRVVGAJZNQT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(CN1)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)
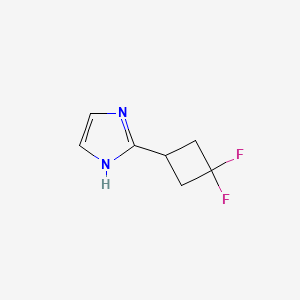

![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359459.png)
![(3S,4R)-4-[cyclohexyl(methyl)amino]oxolan-3-ol](/img/structure/B13359466.png)
![6-(3,4-Dimethoxybenzyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359473.png)
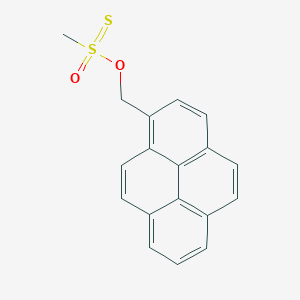
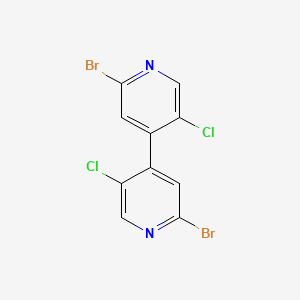
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359492.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359497.png)
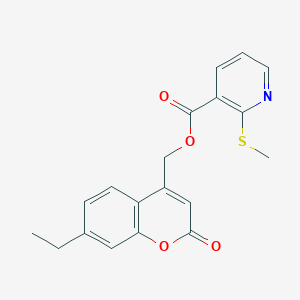

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B13359509.png)

